molecular formula C34H58O3SSi B574229 [(5S)-3-[(E)-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane CAS No. 170081-43-3

[(5S)-3-[(E)-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane

Cat. No.: B574229
CAS No.: 170081-43-3
M. Wt: 574.98
InChI Key: ISXKXFGJQNACAU-ADMMKMRISA-N
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Description

This complex polycyclic compound features a stereochemically rich architecture, including a (5S)-configured benzothiophene core with a 2,2-dioxo moiety, conjugated to a substituted indenylidene-methyl group via an E-configured double bond. The tert-butyl-dimethylsilane (TBDMS) group at the 5-position enhances steric protection and modulates lipophilicity, a common strategy in synthetic intermediates to improve stability during multi-step reactions .

Properties

IUPAC Name

[(5S)-3-[(E)-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H58O3SSi/c1-23(2)24(3)13-14-25(4)30-17-18-31-26(12-11-19-34(30,31)8)20-32-29-21-28(37-39(9,10)33(5,6)7)16-15-27(29)22-38(32,35)36/h13-14,20,23-25,28,30-32H,11-12,15-19,21-22H2,1-10H3/b14-13+,26-20+/t24-,25+,28-,30+,31?,32?,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXKXFGJQNACAU-ADMMKMRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)O[Si](C)(C)C(C)(C)C)CS3(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C3C4=C(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)CS3(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H58O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Compound Name / ID Key Structural Differences Relevance to Target Compound Reference
D65008 (CAS 111594-58-2) Contains a bis-TBDMS-protected cyclohexane diol instead of a benzothiophene-dione core. Highlights the role of TBDMS in steric protection; similar stereochemical complexity in side chains.
S-ethyl (3R,5S)-6-((tert-butyldiphenylsilyl)oxy)-3,5-dimethylhexanethioate (8) Uses tert-butyldiphenylsilyl (TBDPS) instead of TBDMS; thioate ester replaces benzothiophene. Demonstrates how bulkier silyl groups (TBDPS vs. TBDMS) affect synthetic yields and purification strategies.
tert-butyldimethyl(2-(6-methyl-9,10-dihydrophenanthren-9-yl)ethoxy)silane (3d) Simpler aromatic system (phenanthrene) with a single TBDMS group. Contrasts the impact of polycyclic systems (benzothiophene vs. phenanthrene) on solubility and NMR profiles.
[(5-bromonaphthalen-1-yl)methoxy)(tert-butyl)dimethylsilane (40) Bromonaphthyl substituent instead of aliphatic/heterocyclic motifs. Illustrates electronic effects of substituents on silyl ether stability during synthesis.

Spectroscopic and Analytical Data

Parameter Target Compound (Inferred) D65008 Compound 8
1H NMR Multiple doublets (δ 5.2–6.2 ppm for olefins). Olefinic protons at δ 5.4–5.8 ppm. Thioate proton at δ 3.1 ppm (quartet).
13C NMR Carbonyl (C=O) near δ 190 ppm; TBDMS at δ 25–28 ppm. TBDMS carbons at δ 25.5 ppm. TBDPS carbons at δ 19–22 ppm.
HRMS [M+Na]+ expected ~800–850 m/z. [M+H]+ at 617.5 m/z (C40H72O2Si2). [M+H]+ at 453.3 m/z (C24H40O2SSi).
Optical Rotation Likely high due to multiple stereocenters. Not reported. [α]D = +12.5° (c 1.0, CHCl3).

Key Insights and Implications

  • TBDMS vs.
  • Benzothiophene Core : The 2,2-dioxo-benzothiophene moiety introduces unique electronic effects (e.g., deshielded carbonyls in NMR) compared to purely aliphatic or aromatic analogs .
  • Stereochemical Complexity : The compound’s multiple stereocenters and E-configured double bonds align with natural product intermediates (e.g., mycobacterial lipids ), though further functionalization studies are needed.

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